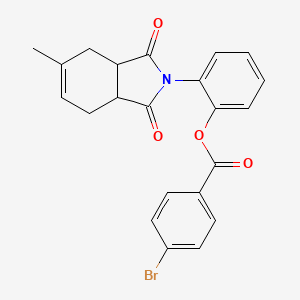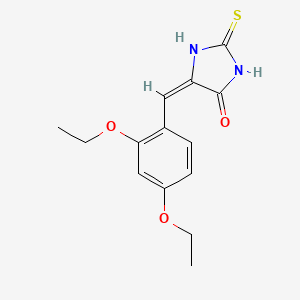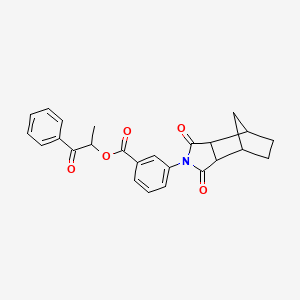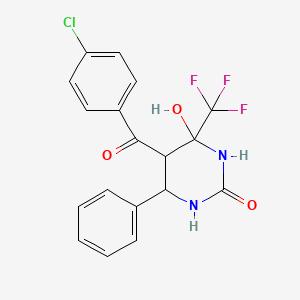![molecular formula C17H12N2O2 B11620544 5-Methylisoquinolino[3,2-b]quinazoline-11,13-dione](/img/structure/B11620544.png)
5-Methylisoquinolino[3,2-b]quinazoline-11,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE is a complex organic compound belonging to the diazatetracene family This compound is characterized by its unique tetracyclic structure, which includes two nitrogen atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE typically involves multi-step organic reactions One common method starts with the preparation of a suitable precursor, such as a substituted benzene derivative This precursor undergoes a series of reactions including nitration, reduction, and cyclization to form the diazatetracene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diazatetracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazatetracene derivatives depending on the reagents used.
Scientific Research Applications
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects. The exact pathways and molecular targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-METHYL-10,11-DIHYDRO-5H-DIBENZO [B,E] [1,4]DIAZEPINE: Similar in structure but lacks the tetracyclic core.
11,12-DIHYDRO-5H-5,11-EPOXYBENZO [7,8]OXOCINO [4,3-B]PYRIDIN-3-YL: Contains a similar diazatetracene core but with additional functional groups.
Uniqueness
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-methylisoquinolino[3,2-b]quinazoline-11,13-dione |
InChI |
InChI=1S/C17H12N2O2/c1-18-14-9-5-4-8-13(14)17(21)19-15(18)10-11-6-2-3-7-12(11)16(19)20/h2-10H,1H3 |
InChI Key |
YORDSWSHXGPFLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)

![methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11620472.png)

![(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11620487.png)
![3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B11620491.png)
![3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11620504.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620509.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11620512.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620518.png)

![1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B11620532.png)
![3-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11620535.png)

